2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one
Description
The exact mass of the compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is 505.09121775 g/mol and the complexity rating of the compound is 760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S3/c1-30-16-6-3-2-5-15(16)25-8-10-26(11-9-25)18(27)14-32-21-23-13-17(20(22)24-21)33(28,29)19-7-4-12-31-19/h2-7,12-13H,8-11,14H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGVAMYTKKSNDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC=C(C(=N3)N)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is a complex organic molecule with potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a pyrimidine ring, thiophene moiety, and piperazine group, suggest various applications in drug development and disease treatment. This article aims to explore the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.56 g/mol. The structure comprises a pyrimidine ring substituted with a thiophene sulfonyl group and a piperazine derivative, which enhances its pharmacological profile.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds with similar structures. For instance, Mannich bases derived from piperazine have shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The structure-activity relationship indicates that modifications in the piperazine and phenyl rings can enhance anticancer efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Mannich Base A | HeLa | 1.5 |
| Mannich Base B | HepG2 | 2.0 |
| Mannich Base C | A549 | 0.8 |
Antimicrobial Activity
The sulfonamide functionality present in this compound is known for its antibacterial properties. Compounds bearing similar moieties have been evaluated for their antimicrobial activity against various bacterial strains. For example, derivatives with thiophene and pyrimidine rings have shown promising results against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
Research indicates that compounds containing piperazine and sulfonamide groups can act as enzyme inhibitors. Specifically, they have been studied for their ability to inhibit acetylcholinesterase (AChE) and urease enzymes, which are crucial in various physiological processes .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer activity of a series of piperazine derivatives against multiple human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity, with IC50 values significantly lower than standard chemotherapy agents .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of sulfonamide derivatives, revealing that compounds similar to the one exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that structural variations could optimize antimicrobial efficacy .
Scientific Research Applications
Synthetic Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Core : This is achieved through condensation reactions involving thiophene-2-sulfonyl chloride and appropriate amines.
- Thioether Linkage Introduction : The thioether linkage is introduced by reacting the pyrimidine intermediate with a thiol compound under basic conditions.
- Acetamide Formation : The acetamide moiety is formed by reacting the thioether intermediate with an acyl chloride in the presence of a base.
- Final Substitution : The final step involves nucleophilic substitution to introduce the 2-methoxyphenyl group.
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : The thiophen-2-sulfonyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : Nitro groups on the pyrimidine ring can be reduced to amino groups.
- Substitution Reactions : The acetamide moiety can participate in nucleophilic substitution reactions.
Medicinal Chemistry
This compound has notable applications in drug development due to its potential biological activities:
- Inhibition of Enzymes : The thiophen-2-sulfonyl group may interact with specific enzymes, potentially inhibiting their activity. This could be beneficial for developing treatments for diseases where these enzymes play critical roles, such as cancer and inflammatory diseases.
- Structure-Activity Relationship Studies : The unique structural features allow researchers to study how modifications affect biological activity, providing insights into drug design.
Materials Science
The electronic properties of the thiophen-2-sulfonyl group make this compound interesting for applications in materials science:
- Organic Semiconductors : Its unique electronic characteristics may be exploited in the development of organic semiconductors, which are crucial for electronic devices.
Biological Studies
Research on this compound can also contribute to understanding biological mechanisms:
- Cellular Interaction Studies : Investigating how the compound interacts with cellular membranes and signaling pathways can provide insights into its pharmacodynamics.
Uniqueness of the Compound
The presence of both a thiophene sulfonamide and a piperazine moiety distinguishes this compound from others, potentially conferring unique pharmacological properties that merit further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
